molecular formula C13H12N4O B1428504 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline CAS No. 937263-71-3

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline

Cat. No.: B1428504
CAS No.: 937263-71-3
M. Wt: 240.26 g/mol
InChI Key: DFMSLMUVJUMZPA-UHFFFAOYSA-N
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Description

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline is a heterocyclic compound that features a triazolopyridine moiety linked to a methylaniline group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline typically involves the formation of the triazolopyridine core followed by its attachment to the methylaniline moiety. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free, additive-free, and eco-friendly, yielding the target compound in good-to-excellent yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the aniline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: A core structure similar to the target compound, used in various drug designs.

    4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-3-methylaniline: A closely related compound with a different substitution pattern on the triazolopyridine ring.

Uniqueness

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. This makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.

Properties

IUPAC Name

3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMSLMUVJUMZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC3=NC=NN3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline in the synthesis of Tucatinib?

A: this compound is a crucial building block in the multi-step synthesis of Tucatinib [, ]. It serves as a precursor to the quinazoline core of the drug molecule. Different synthetic routes utilize this compound to ultimately construct the final structure of Tucatinib.

Q2: Can you describe a novel synthetic approach for producing this compound?

A: A recent study [] presents a practical alternative route for synthesizing this compound. This approach involves reacting 4-chloropyridin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by hydroxylamine hydrochloride, to yield the N-hydroxy-formimidamide intermediate. This intermediate is then cyclized using trifluoroacetic acid anhydride (TFAA) to produce the triazolo[1,5-a]pyridine derivative. Finally, this derivative is reacted with 4-amino-2-methylphenol in the presence of potassium carbonate and DMF to yield the desired this compound with high purity.

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